Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate
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Overview
Description
Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields due to their unique physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(benzotriazol-1-ylmethylamino)benzoate typically involves the reaction of ethyl 2-aminobenzoate with benzotriazole in the presence of a suitable coupling agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates the formation of the amide bond between the benzotriazole and the ethyl 2-aminobenzoate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The benzotriazole moiety can act as a leaving group, allowing for nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the benzotriazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzotriazole derivatives, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry:
Material Science: Benzotriazole derivatives are used in the development of new materials with unique properties, such as corrosion inhibitors and UV stabilizers.
Mechanism of Action
The mechanism of action of ethyl 2-(benzotriazol-1-ylmethylamino)benzoate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity and stability of the compound. Additionally, the compound can stabilize radicals and anions, making it useful in various chemical reactions .
Comparison with Similar Compounds
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative with similar reactivity and applications.
Bis-(1H-benzotriazol-1-yl)-methanone: Known for its use in organic synthesis and material science.
Di(1H-benzotriazol-1-yl)methanimine: A versatile compound used in the synthesis of heterocyclic compounds.
Uniqueness: Ethyl 2-(benzotriazol-1-ylmethylamino)benzoate is unique due to its specific structure, which combines the benzotriazole moiety with an ethyl ester group. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-(benzotriazol-1-ylmethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-22-16(21)12-7-3-4-8-13(12)17-11-20-15-10-6-5-9-14(15)18-19-20/h3-10,17H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSYTQUWYBMROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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